molecular formula C16H13N5O3 B2495516 (E)-3-(furan-2-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one CAS No. 1331600-53-3

(E)-3-(furan-2-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one

Cat. No.: B2495516
CAS No.: 1331600-53-3
M. Wt: 323.312
InChI Key: ZAYYGISGYFVMOY-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(furan-2-yl)-1-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H13N5O3 and its molecular weight is 323.312. The purity is usually 95%.
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Scientific Research Applications

Therapeutic and Biological Activities

Compounds containing oxadiazole or furan moieties, like the one , have been extensively studied for their broad range of biological and therapeutic activities. Derivatives of oxadiazoles, in particular, have shown potential as antibacterial, antitumor, anti-viral, and antioxidant agents. The synthesis of novel chalcone derivatives, for example, has been reported for their potent antioxidant properties, highlighting the role of such compounds in combating oxidative stress in biological systems (Prabakaran, Manivarman, & Bharanidharan, 2021).

Anticancer and Antiangiogenic Effects

Further research has demonstrated the in vivo anticancer and antiangiogenic effects of thioxothiazolidin-4-one derivatives against transplantable mouse tumors. These compounds, related to the query chemical structure through the presence of heterocyclic moieties like oxadiazol, have shown significant potential in inhibiting tumor growth and tumor-induced angiogenesis, suggesting their utility in anticancer therapy (Chandrappa et al., 2010).

Antiviral Properties

Heterocyclic compounds based on furan derivatives have been studied for their antiviral activities, especially against the avian influenza virus (H5N1). The study of furanone derivatives led to the identification of compounds with promising antiviral activity, providing insights into the development of new antiviral drugs (Flefel et al., 2012).

Chemical Reactivity and Molecular Docking Studies

The chemical reactivity, molecular docking studies, and anti-tubercular activity of condensed oxadiazole and pyrazine derivatives have also been explored. These studies demonstrate the utility of such compounds in drug development, particularly for their potential to target tuberculosis by inhibiting the growth of Mycobacterium tuberculosis (El-Azab et al., 2018).

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-14(4-3-12-2-1-7-23-12)21-9-11(10-21)16-19-15(20-24-16)13-8-17-5-6-18-13/h1-8,11H,9-10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAYYGISGYFVMOY-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CO2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CO2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.